molecular formula C11H10N2OS B3032672 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone CAS No. 343376-30-7

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

Cat. No.: B3032672
CAS No.: 343376-30-7
M. Wt: 218.28 g/mol
InChI Key: DPRNJSXKUDMEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aniline group attached to the thiazole ring, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone typically involves the reaction of aniline with a thiazole derivative. One common synthetic route includes the condensation of aniline with 2-bromoacetophenone in the presence of a base, followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone can be compared with other similar compounds, such as:

    (2-Anilino-1,3-thiazol-5-yl)(4-biphenylyl)methanone: This compound has a similar thiazole structure but with a biphenyl group instead of an ethanone group.

    (2-Anilino-1,3-thiazol-5-yl)(2,4-dichlorophenyl)methanone: This derivative contains a dichlorophenyl group, which may impart different chemical and biological properties.

    (2-Anilino-1,3-thiazol-5-yl)(phenyl)methanone: This compound has a phenyl group attached to the thiazole ring, making it structurally similar but with potentially different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-anilino-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-8(14)10-7-12-11(15-10)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRNJSXKUDMEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363261
Record name 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343376-30-7
Record name 1-(2-anilino-1,3-thiazol-5-yl)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Anilino-1,3-thiazol-5-yl)-1-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.